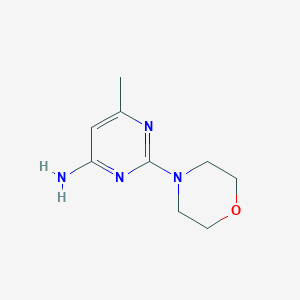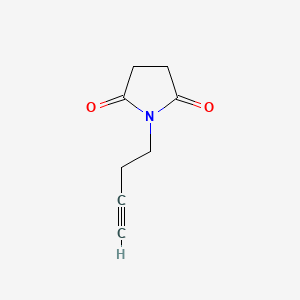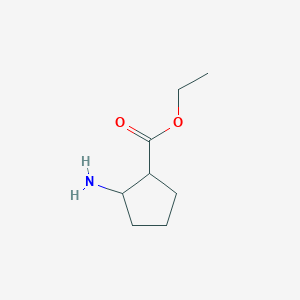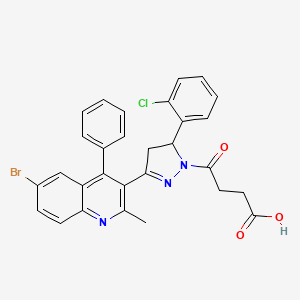
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine
Vue d'ensemble
Description
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol It is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position and a morpholine ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-methyl-4-chloropyrimidine with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
6-Methyl-4-chloropyrimidine+Morpholine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and reduction:
Substitution reactions: The methyl and morpholine groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF). Reaction conditions typically involve elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a tool compound in biological studies to investigate its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may act on specific enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(morpholin-4-yl)pyrimidin-4-amine: This compound is structurally similar but has the methyl group at the 2-position instead of the 6-position.
4-Methyl-6-(morpholin-4-yl)pyrimidin-2-amine: Another similar compound with the methyl group at the 4-position.
Uniqueness
6-Methyl-2-(morpholin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and morpholine groups at specific positions on the pyrimidine ring can result in distinct properties compared to other similar compounds .
Propriétés
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHTKFDQSFBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380875-93-4 | |
| Record name | 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)


![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile](/img/structure/B3263791.png)

![5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B3263799.png)
![N-[4-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B3263806.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3263814.png)


![1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3263841.png)



